4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL
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Overview
Description
4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL typically involves the reaction of cyclohexene with formaldehyde and ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the aminomethyl group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial synthesis of intermediate compounds followed by further reactions to introduce the aminomethyl and methyl groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a variety of aminomethyl-substituted cyclohexene compounds .
Scientific Research Applications
4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The compound may also participate in signaling pathways, influencing cellular processes and responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
- 4-(Aminomethyl)cyclohexanol
Uniqueness
4-(Aminomethyl)-1-methyl-cyclohex-3-EN-1-OL is unique due to its specific structural features, including the presence of both an aminomethyl group and a cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H15NO/c1-8(10)4-2-7(6-9)3-5-8/h2,10H,3-6,9H2,1H3 |
InChI Key |
RLHSLZHNCCHOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)CN)O |
Origin of Product |
United States |
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